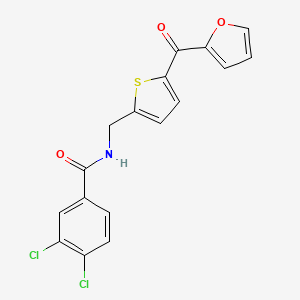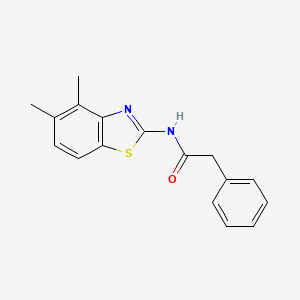
3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound characterized by its multiple functional groups, including chloro, carbonyl, and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core thiophene and furan structures. One common approach is to first synthesize 5-(furan-2-carbonyl)thiophene-2-carboxaldehyde, followed by its reaction with 3,4-dichlorobenzamide under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan and thiophene rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the chloro groups.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Oxidized furan and thiophene derivatives.
Reduction: : Reduced chloro derivatives.
Substitution: : Amide derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interaction of various biological molecules. Its structural complexity allows for the exploration of binding affinities and biological activities.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.
Mecanismo De Acción
The mechanism by which 3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorobenzamide: : Similar in structure but lacks the furan and thiophene rings.
Furan-2-carbonyl derivatives: : Compounds containing the furan-2-carbonyl group but without the chloro and amide functionalities.
Thiophene derivatives: : Compounds containing the thiophene ring but with different substituents.
Uniqueness
3,4-Dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to its combination of chloro, carbonyl, and amide groups, as well as the presence of both furan and thiophene rings. This combination of functional groups and structural elements provides it with distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
3,4-dichloro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3S/c18-12-5-3-10(8-13(12)19)17(22)20-9-11-4-6-15(24-11)16(21)14-2-1-7-23-14/h1-8H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOSSZJZMMAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2896859.png)


![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(2,3-dichlorophenyl)prop-2-en-1-one](/img/structure/B2896864.png)




![N-(4-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2896869.png)

